Ethyl (2-nitrobenzyl)aminoacetate
Description
Ethyl (2-nitrobenzyl)aminoacetate is a nitroaromatic compound characterized by a benzyl group substituted with a nitro group at the ortho position, linked to an aminoacetate ethyl ester moiety. Its molecular formula is C₁₁H₁₄N₂O₄, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances electrophilic reactivity, enabling participation in reduction, cyclization, and nucleophilic substitution reactions, while the ethyl ester improves solubility in organic solvents .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 2-[(2-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(14)8-12-7-9-5-3-4-6-10(9)13(15)16/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
ZFDGTZREUMGQME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitroaromatic Substitution
Ethyl 2-[(2-Nitrophenyl)amino]acetate (CID 21555)
- Molecular Formula : C₁₀H₁₂N₂O₄
- Key Differences : The nitro group is directly attached to the aniline nitrogen rather than a benzyl carbon.
- Synthesis : Prepared via alkylation of 2-nitroaniline with ethyl bromoacetate.
- Properties : Exhibits a 1H NMR signal at δ 4.55 (s, ArO-CH₂-CO) and a melting point >165°C (dec.). The absence of a benzyl spacer reduces steric hindrance, favoring nucleophilic attacks .
Ethyl 2-(2-Nitrophenyl)acetate (CAS 31912-02-4)
- Molecular Formula: C₁₀H₁₁NO₄
- Key Differences: Lacks the amino group in the acetate chain, replacing it with a simple methylene group.
- Applications: Primarily used as a precursor for non-polar intermediates. The similarity score (0.97) to the target compound highlights structural proximity but distinct reactivity due to the missing amino group .
Functional Group Variations
Ethyl 2-(4-Aminophenoxy)acetate
- Molecular Formula: C₁₀H₁₃NO₃
- Key Differences: Features an aminophenoxy group instead of nitrobenzylamino.
- Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro reduction (62% yield, NH₄Cl/Fe system). The 1H NMR shows δ 6.62 (d, Ar-H) and δ 4.12 (q, OCH₂CH₃), indicating electron-rich aromatic regions .
Methyl [(2-Nitrobenzoyl)amino]acetate (CAS 59894-01-8)
Halogenated and Complex Derivatives
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride
- Molecular Formula : C₁₁H₁₆Cl₄N₂O₂
- Key Differences: Incorporates dichloro and amino substituents on the benzyl ring.
- Applications: Used as Anagrelide Impurity A, with a melting point >165°C and solubility in methanol. The chlorine atoms increase molecular weight and lipophilicity, impacting pharmacokinetics .
Diethyl 2-(2-Nitrobenzyl)malonate (CAS 59803-35-9)
- Molecular Formula: C₁₄H₁₇NO₆
- Key Differences : Malonate ester provides two acidic α-hydrogens, enabling diverse alkylation pathways.
- Synthetic Utility: Higher acidity (pKa ~13) compared to aminoacetate esters (pKa ~9) allows for easier enolate formation .
Comparative Data Tables
Table 2: Physicochemical Properties
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